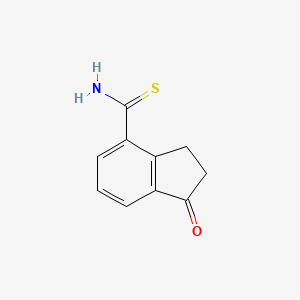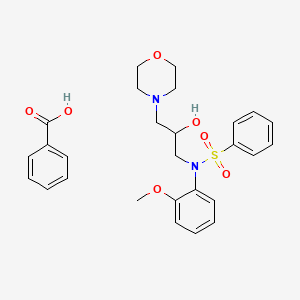![molecular formula C24H24ClN7 B2363771 2-[4-(3-clorofenil)piperazin-1-il]-N-(2,4-dimetilfenil)pteridin-4-amina CAS No. 946290-16-0](/img/structure/B2363771.png)
2-[4-(3-clorofenil)piperazin-1-il]-N-(2,4-dimetilfenil)pteridin-4-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of piperazine and pteridin. Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance . Pteridin is a polycyclic compound with two nitrogen atoms right in the ring. It is an important class of heterocyclic compounds which is the core of folic acid and many other biologically important molecules.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperazine ring, the introduction of the phenyl groups, and the formation of the pteridin ring. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperazine ring, phenyl groups, and pteridin ring would all contribute to the overall structure. The exact structure would depend on the specific arrangement of these groups within the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperazine ring might make it a base, and the presence of the phenyl groups might increase its hydrophobicity .Aplicaciones Científicas De Investigación
Química Medicinal y Desarrollo de Fármacos
La estructura única del compuesto, que combina un anillo de piperazina con una porción de pteridina, lo convierte en un candidato interesante para el desarrollo de fármacos. Los investigadores pueden explorar su potencial como compuesto principal para el diseño de nuevos agentes farmacéuticos. El anillo de piperazina se encuentra comúnmente en varios fármacos, incluidos los antihistamínicos, los agentes antiparasitarios y los antivirales. Al modificar este andamiaje, los científicos pueden crear derivados con propiedades farmacocinéticas mejoradas y una actividad biológica mejorada .
Neurofarmacología
El anillo de piperazina también está presente en fármacos utilizados para trastornos neurológicos. Investigar si este compuesto interactúa con los receptores de neurotransmisores o modula la actividad neuronal podría proporcionar información sobre su potencial como tratamiento para afecciones como la enfermedad de Parkinson o la enfermedad de Alzheimer .
Química computacional y modelado molecular
Usando métodos computacionales, los científicos pueden predecir la afinidad de unión del compuesto a objetivos proteicos específicos. Los estudios de acoplamiento molecular pueden revelar posibles interacciones con enzimas, receptores u otras biomoléculas. Tales conocimientos ayudan en el diseño y la optimización racional de fármacos.
En resumen, este compuesto ofrece vías interesantes para la investigación en química medicinal, estudios antimicrobianos, neurofarmacología, psicofarmacología, investigaciones de SAR y modelado computacional. Su naturaleza multifacética invita a la exploración y subraya su impacto potencial en diversos campos científicos . Si desea información más detallada sobre algún aspecto específico, no dude en preguntar.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,4-dimethylphenyl)pteridin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN7/c1-16-6-7-20(17(2)14-16)28-23-21-22(27-9-8-26-21)29-24(30-23)32-12-10-31(11-13-32)19-5-3-4-18(25)15-19/h3-9,14-15H,10-13H2,1-2H3,(H,27,28,29,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPZYUXCSTUUIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)C5=CC(=CC=C5)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde](/img/structure/B2363688.png)
![3-Bromo-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2363689.png)
![N'-[7-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2363691.png)


![4-methyl-2-(1H-pyrrol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiazole-5-carboxamide](/img/structure/B2363697.png)



![5,6-dichloro-N-[4-[(4-fluorobenzoyl)amino]-2-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2363701.png)
![[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-fluorophenyl)methanone](/img/structure/B2363702.png)
![4-tert-butyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2363708.png)
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isobutyramide](/img/structure/B2363710.png)
